molecular formula C3H6NaO4P B14787469 Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate

Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate

Cat. No.: B14787469
M. Wt: 160.04 g/mol
InChI Key: JHXHBFDOOUMZSP-UHFFFAOYSA-M
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Description

Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate: is a chemical compound that belongs to the class of phosphinates It contains a sodium ion, a hydroxy group, and a 3-methyloxiran-2-yl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate typically involves the reaction of 3-methyloxirane with a phosphinic acid derivative in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate can undergo oxidation reactions, leading to the formation of oxidized phosphinate derivatives.

    Reduction: This compound can also participate in reduction reactions, where the phosphinate group is reduced to a phosphine oxide.

    Substitution: Substitution reactions involving the hydroxy group or the oxirane ring can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized phosphinate derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Substituted phosphinate derivatives with various functional groups.

Scientific Research Applications

Chemistry: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphinate esters and other phosphorus-containing compounds.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphinate metabolism.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of phosphinate metabolism or the disruption of cellular processes dependent on phosphorus-containing compounds.

Comparison with Similar Compounds

    Fosfomycin: A phosphonate antibiotic with a similar oxirane ring structure.

    Phosphinic Acid Derivatives: Compounds with similar phosphinate moieties but different substituents.

Uniqueness: Sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate is unique due to its specific combination of a sodium ion, hydroxy group, and 3-methyloxiran-2-yl group

Properties

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

IUPAC Name

sodium;hydroxy-(3-methyloxiran-2-yl)phosphinate

InChI

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1

InChI Key

JHXHBFDOOUMZSP-UHFFFAOYSA-M

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].[Na+]

Origin of Product

United States

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